molecular formula C8H16N6 B7556556 2,5-Dimethyl-1-(1-methyltetrazol-5-yl)piperazine

2,5-Dimethyl-1-(1-methyltetrazol-5-yl)piperazine

Cat. No.: B7556556
M. Wt: 196.25 g/mol
InChI Key: IKTQETUQRPJWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1-(1-methyltetrazol-5-yl)piperazine is a chemical compound that features a piperazine ring substituted with two methyl groups and a methyltetrazolyl group

Properties

IUPAC Name

2,5-dimethyl-1-(1-methyltetrazol-5-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N6/c1-6-5-14(7(2)4-9-6)8-10-11-12-13(8)3/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTQETUQRPJWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C2=NN=NN2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(1-methyltetrazol-5-yl)piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,5-dimethylpiperazine with 1-methyl-5-aminotetrazole under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1-(1-methyltetrazol-5-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted tetrazole derivatives .

Scientific Research Applications

2,5-Dimethyl-1-(1-methyltetrazol-5-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(1-methyltetrazol-5-yl)piperazine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-1-(1-methyltetrazol-5-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine and tetrazole rings makes it a versatile compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.